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Compound of Interest

Compound Name: Azilsartan Medoxomil

Cat. No.: B000978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of generic azilsartan
medoxomil formulations against the reference listed drug, Edarbi®. Azilsartan medoxomil is
an angiotensin II receptor blocker (ARB) used in the management of hypertension. It functions

as a prodrug, rapidly hydrolyzed to its active metabolite, azilsartan, upon absorption.[1] The

establishment of bioequivalence between generic and innovator products is a critical step in

ensuring comparable therapeutic efficacy and safety.

In-Vivo Bioequivalence: Pharmacokinetic
Comparison
The cornerstone of bioequivalence assessment lies in the comparison of key pharmacokinetic

(PK) parameters between a test (generic) and a reference formulation. According to regulatory

guidelines, bioequivalence is established if the 90% confidence intervals (CI) for the geometric

mean ratio of the maximum plasma concentration (Cmax) and the area under the plasma

concentration-time curve (AUC) fall within the acceptance range of 80.00% to 125.00%.[1][2][3]

Presented below are data from a single-center, randomized, open-label, two-period crossover

study conducted in healthy Chinese subjects, comparing a generic 20 mg azilsartan
medoxomil tablet to the reference formulation under both fasting and fed conditions.[3][4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b000978?utm_src=pdf-interest
https://www.benchchem.com/product/b000978?utm_src=pdf-body
https://www.benchchem.com/product/b000978?utm_src=pdf-body
https://www.benchchem.com/product/b000978?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Bioequivalence_of_Azilsartan_Medoxomil_Formulations.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Bioequivalence_of_Azilsartan_Medoxomil_Formulations.pdf
https://clinicaltrials.gov/study/NCT06990204
https://www.researchgate.net/publication/385049845_A_Bioequivalence_Study_of_Azilsartan_in_Healthy_Chinese_Subjects
https://www.benchchem.com/product/b000978?utm_src=pdf-body
https://www.benchchem.com/product/b000978?utm_src=pdf-body
https://www.researchgate.net/publication/385049845_A_Bioequivalence_Study_of_Azilsartan_in_Healthy_Chinese_Subjects
https://www.researchgate.net/publication/380094278_Bioequivalence_Study_of_Azilsartan_in_Healthy_Chinese_Subjects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Pharmacokinetic Parameters of Azilsartan
(Active Metabolite) Following a Single 20 mg Oral Dose
of Azilsartan Medoxomil Under Fasting Conditions

Parameter
Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) 2055.00 ± 438.70 2306.67 ± 534.82
89.28% (83.54% -

95.42%)[1]

AUC0-t (h·ng/mL) 15100 ± 3511.19 15800 ± 3642.97
95.57% (90.35% -

101.10%)

AUC0-∞ (h·ng/mL) 15400 ± 3692.29 16200 ± 3784.64
95.06% (89.87% -

100.56%)

t½ (h) 9.68 ± 1.02 9.76 ± 0.90 -

Tmax (h) 2.89 ± 1.38 1.99 ± 0.58 -

Data compiled from a study in healthy Chinese subjects.[4]

Table 2: Pharmacokinetic Parameters of Azilsartan
(Active Metabolite) Following a Single 20 mg Oral Dose
of Azilsartan Medoxomil Under Fed Conditions
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Parameter
Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) 2369.83 ± 623.55 2426.33 ± 570.01
97.67% (92.22% -

103.45%)

AUC0-t (h·ng/mL) 18500 ± 3832.33 18800 ± 3656.45
98.40% (94.22% -

102.77%)

AUC0-∞ (h·ng/mL) 18900 ± 3923.16 19200 ± 3764.13
98.44% (94.22% -

102.84%)

t½ (h) 10.11 ± 1.25 10.02 ± 1.22 -

Tmax (h) 4.23 ± 1.01 4.13 ± 0.99 -

Data compiled from a study in healthy Chinese subjects.[3]

The results from these studies demonstrate that the 90% confidence intervals for the geometric

mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference formulations fall within

the regulatory acceptance range of 80.00% to 125.00% under both fasting and fed conditions,

indicating bioequivalence.[3][4]

In-Vitro Dissolution Studies
In-vitro dissolution testing is a critical quality control tool and can be indicative of in-vivo

performance. Azilsartan medoxomil is classified as a Biopharmaceutics Classification System

(BCS) Class IV drug, characterized by low solubility and low permeability.[5][6] Enhancing the

dissolution rate is a key challenge in formulation development.

Techniques such as the preparation of solid dispersions have been shown to significantly

improve the dissolution profile of azilsartan medoxomil.[7] The table below illustrates the

comparative dissolution of azilsartan medoxomil from its pure form, a marketed formulation,

and a solid dispersion with methylated β-cyclodextrin (M-β-CD).

Table 3: Comparative In-Vitro Dissolution Profile of
Azilsartan Medoxomil Formulations
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Time (minutes)
Pure Drug (%
Dissolved)

Marketed
Formulation (%
Dissolved)

Solid Dispersion
with M-β-CD (%
Dissolved)

10 < 20 ~ 60 > 80

20 ~ 25 ~ 75 > 90

30 ~ 30 ~ 85 > 95

45 ~ 35 ~ 90 > 98

60 ~ 40 ~ 95 > 99

Illustrative data compiled from studies on solid dispersions of Azilsartan medoxomil.[1]

Formulations utilizing solid dispersion techniques demonstrate a markedly faster and more

complete drug release compared to both the pure drug and the conventional marketed

formulation.[1]

Experimental Protocols
The methodologies employed in the bioequivalence assessment of azilsartan medoxomil
formulations are standardized to ensure data integrity and comparability.

In-Vivo Bioequivalence Study Protocol
A typical in-vivo bioequivalence study for azilsartan medoxomil follows a standard design.[1]

Study Design: A single-center, randomized, open-label, single-dose, two-period, two-

sequence, crossover study is the conventional approach.[1][3][8] Both fasting and fed

condition studies are recommended by regulatory agencies like the FDA.[8][9]

Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are

enrolled.[8][9]

Drug Administration: A single oral dose of the test and reference formulations (e.g., 80 mg

azilsartan medoxomil) is administered in each study period, separated by an adequate

washout period.[2][8]
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Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose

and up to 72 hours post-dose) to characterize the plasma concentration-time profile of

azilsartan.[2]

Analytical Method: The concentration of azilsartan in plasma is determined using a validated

high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

[3][4]

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC0-t, and

AUC0-∞, are calculated from the plasma concentration-time data using non-compartmental

methods.[10] Statistical analysis is then performed to determine the 90% confidence

intervals for the geometric mean ratios of these parameters.[3]

Screening & Enrollment Period 1 Period 2 (Crossover) Analysis

Subject Screening Informed Consent Enrollment of Healthy Volunteers Randomization Single Dose Administration
(Test or Reference) Serial Blood Sampling Washout Period Single Dose Administration

(Alternate Formulation) Serial Blood Sampling LC-MS/MS Analysis of Azilsartan Pharmacokinetic & Statistical Analysis Bioequivalence Determination
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In-Vitro Dissolution Study Protocol
Comparative dissolution testing is performed on multiple dosage units of both the test and

reference products.

Apparatus: USP Apparatus 2 (Paddle) is commonly used.

Medium: The dissolution medium is specified in resources such as the FDA's Dissolution

Methods database.

Procedure: A specified number of tablets (e.g., 12) of both the test and reference products

are tested.[8] Samples are withdrawn from the dissolution medium at predetermined time

intervals and the amount of dissolved drug is quantified using a suitable analytical method,

such as UV-Vis spectrophotometry.[11]
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Prepare Dissolution Medium & Apparatus
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In-Vitro Dissolution Testing Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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